molecular formula C15H13F3N4OS2 B2527589 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide CAS No. 905769-53-1

4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide

Cat. No. B2527589
CAS RN: 905769-53-1
M. Wt: 386.41
InChI Key: ZEBYFBQLWAXBOQ-UHFFFAOYSA-N
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Description

The compound "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" appears to be a heterocyclic compound that may be related to the pyridine-based heterocycles discussed in the first paper. These types of compounds are known for their potential antimicrobial properties and are often synthesized for evaluation in various biological activities. The synthesis of related pyridine, pyridazine, and thiadiazole derivatives has been described as facile and convenient, indicating that the compound may also be synthesized through a similarly efficient process .

Synthesis Analysis

The synthesis of related pyridine-based heterocycles has been achieved via a versatile precursor, 3-oxo-N-(pyridin-2-yl)butanamide. This suggests that the compound of interest could potentially be synthesized using a similar approach, possibly involving the addition of a thiazole moiety to the pyridine core. The synthesis process is noted for its convenience, which could be advantageous for producing the compound on a larger scale for further study .

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a pyridine core, a trifluoromethyl group, a cyano group, and a thiazole ring. These functional groups are likely to contribute to the compound's chemical behavior and potential biological activity. The presence of both electron-withdrawing (cyano and trifluoromethyl) and electron-donating (thiazole) groups could influence the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar structures. For instance, the use of cyanamide as a building block in a multicomponent reaction to synthesize cyanoimino pyrimidine derivatives suggests that the cyano group in the compound could participate in similar reactions. This could potentially lead to the formation of various heterocyclic skeletons, depending on the reaction conditions and catalysts used .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly detailed in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The antimicrobial evaluation of related compounds indicates that the compound might also display biological activity, which could be explored in further studies .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The utility of similar compounds in the synthesis of heterocyclic derivatives, such as pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole, has been demonstrated. These processes involve reactions pendant to pyrimidine or pyridine rings, showcasing the versatility of the compound in synthesizing complex molecules with potential antimicrobial activities (Farag et al., 2009); (Darwish et al., 2010).

Antimicrobial Evaluation

Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties, showing moderate activity. This suggests the potential of "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" in contributing to the development of new antimicrobial agents (Faty et al., 2011).

Chemical Reactions and Novel Syntheses

Research has also focused on exploring the reactions of similar compounds for the synthesis of novel derivatives. For instance, reactions involving cyanothioacetamide and cyanoacetamide under solvent-free conditions have led to the development of pyridine-2(1H)thione/one derivatives. These findings underscore the compound's utility in facilitating innovative chemical syntheses (Rateb, 2011).

Antiviral and Antiulcer Applications

While the specific compound "4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide" has not been directly linked to antiviral or antiulcer studies, related structures have been evaluated for such activities. This indicates the potential for this compound to be explored in similar therapeutic contexts, emphasizing the importance of further research in this area (Attaby et al., 2006); (Kaminski et al., 1987).

properties

IUPAC Name

4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-9-7-11(15(16,17)18)10(8-19)13(21-9)24-5-2-3-12(23)22-14-20-4-6-25-14/h4,6-7H,2-3,5H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYFBQLWAXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)NC2=NC=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide

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